molecular formula C15H11FO4 B3011400 4-Formyl-2-methoxyphenyl 4-fluorobenzoate CAS No. 321726-13-0

4-Formyl-2-methoxyphenyl 4-fluorobenzoate

Cat. No.: B3011400
CAS No.: 321726-13-0
M. Wt: 274.247
InChI Key: FFZDAPSMYHGRBQ-UHFFFAOYSA-N
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Description

4-Formyl-2-methoxyphenyl 4-fluorobenzoate is an organic compound with the molecular formula C15H11FO4 It is a derivative of benzoic acid and is characterized by the presence of a formyl group, a methoxy group, and a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2-methoxyphenyl 4-fluorobenzoate typically involves the esterification of 4-fluorobenzoic acid with 4-formyl-2-methoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2-methoxyphenyl 4-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Formyl-2-methoxyphenyl 4-fluorobenzoate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Formyl-2-methoxyphenyl 4-fluorobenzoate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the formyl group and the fluorine atom can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Formyl-2-methoxyphenyl benzoate
  • 4-Formyl-2-methoxyphenyl 4-chlorobenzoate
  • 4-Formyl-2-methoxyphenyl 4-bromobenzoate

Uniqueness

4-Formyl-2-methoxyphenyl 4-fluorobenzoate is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs with different halogen atoms. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications .

Properties

IUPAC Name

(4-formyl-2-methoxyphenyl) 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-19-14-8-10(9-17)2-7-13(14)20-15(18)11-3-5-12(16)6-4-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZDAPSMYHGRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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